molecular formula C8H10F3IN2O B2400433 5-(ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856096-30-4

5-(ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2400433
CAS No.: 1856096-30-4
M. Wt: 334.081
InChI Key: HUNFPBBMMNWABO-UHFFFAOYSA-N
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Description

5-(ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: is a synthetic organic compound that features a pyrazole ring substituted with ethoxymethyl, iodine, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the ethoxymethyl, iodine, and trifluoroethyl groups through various substitution reactions. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Introduction of the ethoxymethyl group: This step often involves the reaction of the pyrazole with ethyl chloroformate in the presence of a base.

    Trifluoroethylation: The trifluoroethyl group can be introduced using trifluoroethyl iodide or trifluoroethyl bromide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of deiodinated or deoxygenated products.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

5-(ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its unique chemical properties.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the ethoxymethyl group, which may affect its reactivity and applications.

    5-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole:

Uniqueness

The presence of both the iodine and trifluoroethyl groups in 5-(ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole makes it unique, providing a combination of reactivity and stability that can be advantageous in various chemical reactions and applications.

Properties

IUPAC Name

5-(ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3IN2O/c1-2-15-4-7-6(12)3-13-14(7)5-8(9,10)11/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNFPBBMMNWABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=NN1CC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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